Mefenamic acid glucuronide
Overview
Description
Mefenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic properties. It undergoes metabolism to form various metabolites, including Mefenamic acid glucuronide, through the action of phase II enzyme family UDP-glucuronosyltransferase (McGurk et al., 1996).
Synthesis Analysis
Mefenamic acid glucuronide can be synthesized through a chemo-enzymatic procedure, involving the reaction of mefenamic acid with methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-alpha-D-glucopyranuronate, followed by enzymatic deprotection to yield the glucuronide (Baba & Yoshioka, 2006).
Molecular Structure Analysis
The molecular structure of Mefenamic acid glucuronide involves the acyl glucuronide linkage. This structure is relatively stable at physiological pH, with a half-life considerably longer than many acyl glucuronides (McGurk et al., 1996).
Chemical Reactions and Properties
Mefenamic acid glucuronide exhibits reactivity with proteins, both in vitro and ex vivo, binding irreversibly to human serum albumin and cellular proteins in culture (McGurk et al., 1996). It undergoes degradation under alkaline conditions.
Physical Properties Analysis
The physical properties of Mefenamic acid glucuronide include its stability in aqueous buffer at physiological pH. It has a relatively long half-life at 37 degrees Celsius and pH 7.4, which is an important aspect of its physical behavior in biological systems (McGurk et al., 1996).
Chemical Properties Analysis
Chemically, Mefenamic acid glucuronide shows a propensity to bind irreversibly to proteins, which is significant in understanding its biochemical interactions and potential implications in drug-induced nephrotoxicity (McGurk et al., 1996). This irreversible binding to proteins is a critical aspect of its chemical properties.
Scientific Research Applications
Specific Scientific Field
The study of Mefenamic acid glucuronide is primarily conducted in the field of Drug Metabolism and Pharmacology .
Summary of the Application
Mefenamic acid, a nonsteroidal anti-inflammatory drug, is metabolized into MFA-1-O-acyl-glucuronide (MFA-1-O-G), a chemically-reactive conjugate. This metabolite is implicated in the formation of protein-adducts and the potential toxicity of the drug .
Methods of Application or Experimental Procedures
In one study, the nonenzymatic reactivity of each MFA acyl-linked metabolite was investigated to transacylate amino and thiol functional groups on the acceptor biomolecules Gly, Tau, l-glutathione (GSH), and N-acetylcysteine (NAC). In vitro incubations with each of the MFA acyl-linked metabolites (1 μ M) in buffer under physiologic conditions with Gly, Tau, GSH, or NAC (10 mM) were conducted .
Potential Role in the Study of Drug-Induced Nephrotoxicity
Specific Scientific Field
The potential role of Mefenamic acid glucuronide in the study of drug-induced nephrotoxicity falls under the field of Toxicology .
Summary of the Application
Mefenamic acid, a nonsteroidal anti-inflammatory drug, has been implicated in several cases of nephrotoxicity including acute renal failure and tubulointerstitial nephritis . One theory of drug-induced tubulointerstitial nephritis is that the drug or a derivative of the drug becomes irreversibly bound to certain sites in renal tissue and an immune response is directed against the hapten-host conjugate .
Methods of Application or Experimental Procedures
In one study, the stability of mefenamic acid glucuronide was investigated in aqueous buffer at physiological pH. The half-life at 37 degrees C, pH 7.4, was 16.5 +/- 3.1 hr, which is considerably longer than those reported for many acyl glucuronides .
Results or Outcomes
The study found that mefenamic acid glucuronide, although extremely stable in buffer at physiological pH, was found to bind irreversibly to human serum albumin in vitro . This binding was directly related to glucuronide formation, because irreversible binding was not evident in the untransfected cell line V79 .
Potential Role in the Study of Drug-Induced Idiosyncratic Toxicity
Specific Scientific Field
The potential role of Mefenamic acid glucuronide in the study of drug-induced idiosyncratic toxicity falls under the field of Toxicology .
Summary of the Application
Mefenamic acid, a carboxylic acid–containing nonsteroidal anti-inflammatory drug, is metabolized into the chemically-reactive MFA-1- O -acyl-glucuronide (MFA-1- O -G), MFA-acyl-adenylate (MFA-AMP), and the MFA- S -acyl-coenzyme A (MFA-CoA), all of which are electrophilic and capable of acylating nucleophilic sites on biomolecules . This reactivity may potentially elicit an idiosyncratic toxicity in vivo .
Methods of Application or Experimental Procedures
In one study, the nonenzymatic ability of each MFA acyl-linked metabolite to transacylate amino and thiol functional groups on the acceptor biomolecules Gly, Tau, l -glutathione (GSH), and N -acetylcysteine (NAC) was investigated. In vitro incubations with each of the MFA acyl-linked metabolites (1 μ M) in buffer under physiologic conditions with Gly, Tau, GSH, or NAC (10 mM) were conducted .
Results or Outcomes
The study demonstrated that MFA-AMP selectively reacts with the amino functional groups of glycine and lysine nonenzymatically, MFA-CoA selectively reacts nonenzymatically with the thiol functional groups of GSH and NAC, and MFA-GSH reacts with the thiol functional group of GSH nonenzymatically .
Safety And Hazards
Nonsteroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid cause an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal. This risk may occur early in treatment and may increase with duration of use . NSAIDs also cause an increased risk of serious gastrointestinal (GI) adverse events including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal .
Future Directions
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(2,3-dimethylanilino)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO8/c1-10-6-5-9-13(11(10)2)22-14-8-4-3-7-12(14)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h3-9,15-18,21-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHIGOGKMFBIOR-CURYNPBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90907958 | |
Record name | 1-O-[2-(2,3-Dimethylanilino)benzoyl]hexopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90907958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mefenamic acid glucuronide | |
CAS RN |
102623-18-7 | |
Record name | β-D-Glucopyranuronic acid, 1-[2-[(2,3-dimethylphenyl)amino]benzoate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102623-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-O-(2-(2,3-Dimethylphenyl)aminobenzoyl)glucopyranuronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102623187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-O-[2-(2,3-Dimethylanilino)benzoyl]hexopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90907958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEFENAMIC ACID GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX5H10G1RG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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